molecular formula C16H9ClN2O2 B11836376 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one CAS No. 121694-45-9

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one

Cat. No.: B11836376
CAS No.: 121694-45-9
M. Wt: 296.71 g/mol
InChI Key: CMPCOFOXHDRPSM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is a heterocyclic compound that features a chromeno-pyrazole core structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one typically involves the reaction of propiolates with sulfonyl hydrazides. This process is facilitated by a copper(II)-mediated aerobic oxidative cascade, which promotes the formation of C–C and C–N bonds . The reaction conditions are generally mild, and the protocol is known for its atom economy and functional group tolerance .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and scalable catalysts could enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonated derivatives, reduced forms of the chromeno-pyrazole core, and various substituted analogs, each with potentially unique properties and applications .

Scientific Research Applications

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorophenyl)chromeno[4,3-c]pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group. This structural feature can influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .

Properties

CAS No.

121694-45-9

Molecular Formula

C16H9ClN2O2

Molecular Weight

296.71 g/mol

IUPAC Name

2-(4-chlorophenyl)chromeno[4,3-c]pyrazol-3-one

InChI

InChI=1S/C16H9ClN2O2/c17-10-5-7-11(8-6-10)19-16(20)13-9-21-14-4-2-1-3-12(14)15(13)18-19/h1-9H

InChI Key

CMPCOFOXHDRPSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NN(C(=O)C3=CO2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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